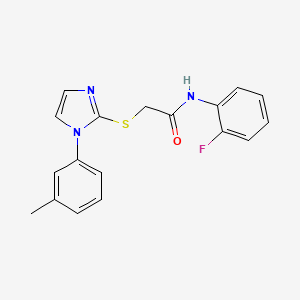
N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as FGIN-1-27, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained attention in scientific research due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction.
Scientific Research Applications
Synthesis and Molecular Modeling N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, a class to which N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide belongs, have been synthesized and explored for their structural and spectral characteristics through Density Functional Theory (DFT) calculations. Their cytotoxic activities were evaluated against various cancer cell lines, with certain derivatives showing significant cytotoxicity against breast cancer cells. This research suggests the potential of these compounds in developing anticancer treatments (Abu-Melha, 2021).
Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition Compounds structurally related to N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide have been examined for their potential as dual inhibitors of PI3Kα and mTOR, indicating their relevance in cancer therapy. Modifications to the chemical structure were explored to enhance metabolic stability, suggesting the importance of such compounds in designing new therapeutic agents (Stec et al., 2011).
Anti-inflammatory Activity Derivatives of N-(3-chloro-4-fluorophenyl)-2-((5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, sharing a similar structural motif with N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, have shown significant anti-inflammatory activity, highlighting the therapeutic potential of such compounds in inflammation-related diseases (Sunder & Maleraju, 2013).
Antitumor Activity Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a similar structural framework to the compound of interest, revealed considerable antitumor activity against several cancer cell lines. This suggests the compound's structural class may possess valuable properties for cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Activities Compounds related to N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. Studies indicate that such compounds can inhibit bacterial growth and combat fungal infections, underscoring their potential in developing new antimicrobial agents (Gul et al., 2017).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-13-5-4-6-14(11-13)22-10-9-20-18(22)24-12-17(23)21-16-8-3-2-7-15(16)19/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNGIYVNWZSCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

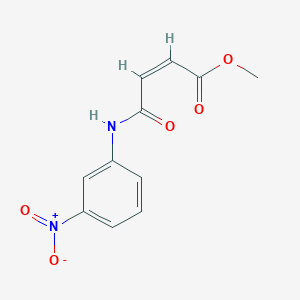
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;dihydrochloride](/img/structure/B2457187.png)
![4-[(2-Furylmethyl)thio][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2457190.png)
![N-cyclohexyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457191.png)

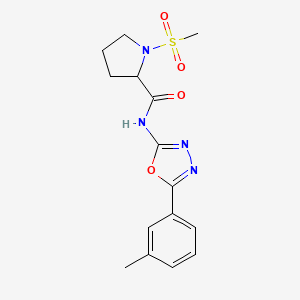
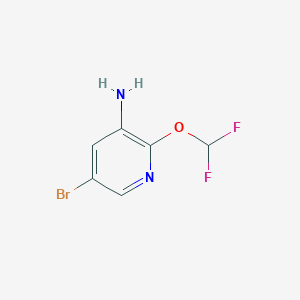
![Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate](/img/structure/B2457198.png)
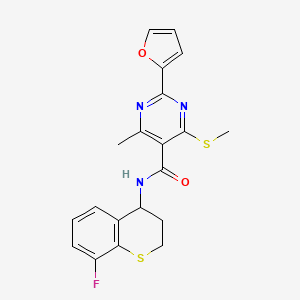

![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)
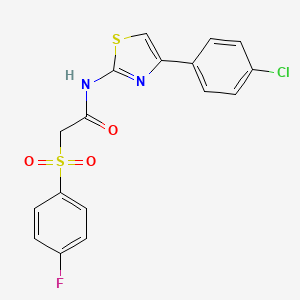
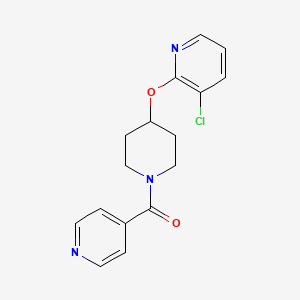
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide](/img/structure/B2457208.png)